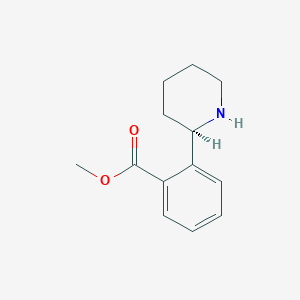

Methyl (R)-2-(piperidin-2-yl)benzoate

Description

Methyl (R)-2-(piperidin-2-yl)benzoate is a chiral ester derivative featuring a benzoate core linked to a piperidine ring. The (R)-configuration at the piperidin-2-yl moiety introduces stereochemical specificity, which can influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 2-[(2R)-piperidin-2-yl]benzoate |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-2-6-10(11)12-8-4-5-9-14-12/h2-3,6-7,12,14H,4-5,8-9H2,1H3/t12-/m1/s1 |

InChI Key |

IEQZQZOYCGACDC-GFCCVEGCSA-N |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1[C@H]2CCCCN2 |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(piperidin-2-yl)benzoate typically involves the esterification of 2-(piperidin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-(piperidin-2-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: 2-(piperidin-2-yl)benzoic acid.

Reduction: Methyl ®-2-(piperidin-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl ®-2-(piperidin-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl ®-2-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Heterocyclic Rings

Piperidine vs. Piperazine vs. Pyrrolidine

- Pyrrolidine’s smaller size may reduce steric hindrance but decrease hydrogen-bonding capacity compared to piperidine .

- The isopropyl substituent on piperazine may improve lipophilicity, affecting membrane permeability .

Substituent Effects on the Aromatic Ring

Halogenated and Functionalized Derivatives

- The (R)-configuration ensures enantioselective interactions, critical in drug design .

- Compounds C1–C7 (): These derivatives feature quinoline-4-carbonyl-piperazine linkages attached to methyl benzoate. Substituents like bromo, chloro, and trifluoromethyl groups modulate electronic properties and steric bulk, influencing reactivity and binding affinity. For example, C3 (4-chlorophenyl) may exhibit higher crystallinity due to halogen packing effects .

Ester Group Modifications

- The acetoxy group’s flexibility compared to benzoate may reduce aromatic stacking interactions .

- Methyl (S)-4-(2-phenylacetamido)benzoate derivatives (): Ureido and acetamido groups introduce hydrogen-bond donors/acceptors, enhancing solubility in polar solvents. The (S)-configuration here contrasts with the (R)-configuration of the target compound, highlighting enantiomer-specific property differences .

Key Findings and Implications

Stereochemistry Matters : The (R)-configuration in Methyl (R)-2-(piperidin-2-yl)benzoate distinguishes it from (S)-enantiomers (e.g., ), which may exhibit divergent biological activities or crystallization behaviors.

Heterocyclic Flexibility : Piperidine’s six-membered ring offers a balance between stability and conformational flexibility compared to pyrrolidine or piperazine derivatives.

Substituent-Driven Properties : Halogenation (e.g., C3 in ) or fluorination () can enhance metabolic stability and crystallinity, while bulky groups (e.g., trifluoromethyl in C7) may hinder enzymatic degradation.

Synthetic Accessibility : Compounds with simpler ester groups (e.g., methyl) are often synthesized via straightforward esterification, whereas complex derivatives (e.g., ) require multi-step functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.